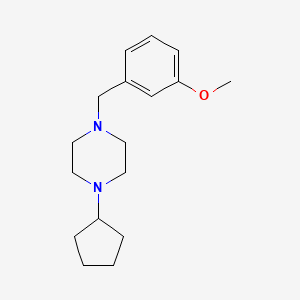
1-cyclopentyl-4-(3-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-4-(3-methoxybenzyl)piperazine (also known as CPP) is a chemical compound that belongs to the class of piperazine derivatives. CPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPP is a unique compound that possesses several interesting properties, which make it a promising candidate for further research.
Mecanismo De Acción
CPP acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of the 5-HT1A receptor leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. CPP has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
CPP has been shown to exhibit several biochemical and physiological effects, including anxiolytic, antipsychotic, and antidepressant effects. CPP has also been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress and anxiety. Additionally, CPP has been shown to enhance cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using CPP in lab experiments is its selective agonist activity for the 5-HT1A receptor. This makes it a valuable tool for studying the role of the serotonin system in various physiological and behavioral processes. However, one of the limitations of using CPP is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on CPP, including:
1. Further investigation of the pharmacological properties of CPP, including its potential as a drug candidate for the treatment of neurological disorders.
2. Study the mechanism of action of CPP and its interactions with other neurotransmitter systems.
3. Investigate the potential of CPP as a tool for studying the role of the serotonin system in various physiological and behavioral processes.
4. Develop new synthetic methods for the production of CPP and its analogs.
5. Investigate the potential of CPP as a cognitive enhancer and its effects on memory and learning.
Conclusion:
In conclusion, CPP is a unique compound that possesses several interesting properties, which make it a promising candidate for further research. CPP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Further research on CPP may lead to the development of new drugs for the treatment of neurological disorders and may provide valuable insights into the role of the serotonin system in various physiological and behavioral processes.
Métodos De Síntesis
CPP can be synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 3-methoxybenzyl chloride, followed by the reaction of the resulting compound with piperazine. The final product is obtained through purification and isolation of the desired compound.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. One of the primary areas of interest is the use of CPP as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. CPP has been shown to exhibit potent anxiolytic and antipsychotic effects in animal models, which makes it a promising candidate for further research.
Propiedades
IUPAC Name |
1-cyclopentyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-3-7-16/h4-5,8,13,16H,2-3,6-7,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYMSWVSPLUJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)

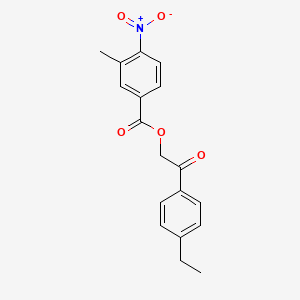
![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

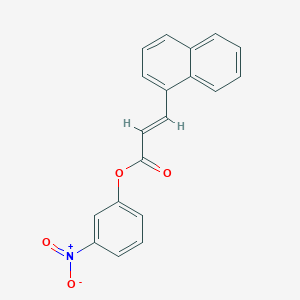
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
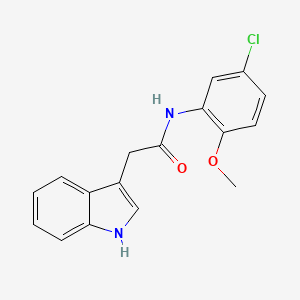
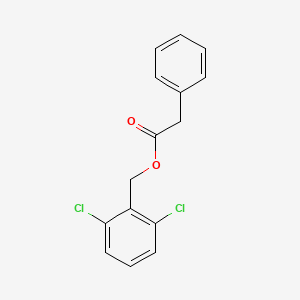
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)